molecular formula C23H17Cl2FN2O B2925041 3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]-1-[(4-fluorophenyl)methyl]pyrazole CAS No. 477712-76-8

3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]-1-[(4-fluorophenyl)methyl]pyrazole

Cat. No. B2925041
CAS RN: 477712-76-8
M. Wt: 427.3
InChI Key: JCRGKNZROKYIAK-UHFFFAOYSA-N
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Description

3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]-1-[(4-fluorophenyl)methyl]pyrazole (hereafter referred to as 3-3-2,4-DCP-1-4-FPP) is a pyrazole derivative that was first synthesized by a research team at the University of Michigan in 2014. This compound is of particular interest due to its potential applications in scientific research, such as in the fields of biochemistry and physiology.

Scientific Research Applications

    Antitubercular Activity

    Pyrazole derivatives have been investigated for their in vitro antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis .

    Antimicrobial Activity

    Some pyrazole compounds have been synthesized and tested for their antimicrobial properties .

    Neurotoxic Potentials

    Research has been conducted on newly synthesized pyrazoline derivatives to investigate their neurotoxic potentials on behavioral parameters and biochemical markers in the brain .

    Antileishmanial and Antimalarial Activities

    Pyrazole-bearing compounds are known for their potent antileishmanial and antimalarial activities .

    α-Glucosidase Inhibition

    Pyrazole derivatives have been synthesized as potential α-glucosidase inhibiting agents, which could be useful in managing diabetes .

properties

IUPAC Name

3-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-1-[(4-fluorophenyl)methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2FN2O/c24-19-7-6-18(22(25)13-19)15-29-21-3-1-2-17(12-21)23-10-11-28(27-23)14-16-4-8-20(26)9-5-16/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRGKNZROKYIAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C3=NN(C=C3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]-1-[(4-fluorophenyl)methyl]pyrazole

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